Noccardimicin E

Descripción

La nocardimicina E es un compuesto bioactivo derivado del género Nocardia, que son bacterias Gram-positivas, filamentosas, conocidas por producir una variedad de moléculas bioactivas con un valor farmacéutico significativo . La nocardimicina E es parte de la familia de las nocardicinas, que son antibióticos beta-lactámicos monocíclicos. Estos compuestos se caracterizan por su resistencia a la beta-lactamasa, una enzima que muchas bacterias producen para resistir los antibióticos beta-lactámicos .

Propiedades

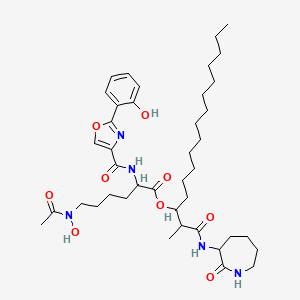

Fórmula molecular |

C41H63N5O9 |

|---|---|

Peso molecular |

770.0 g/mol |

Nombre IUPAC |

[2-methyl-1-oxo-1-[(2-oxoazepan-3-yl)amino]hexadecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate |

InChI |

InChI=1S/C41H63N5O9/c1-4-5-6-7-8-9-10-11-12-13-14-25-36(29(2)37(49)43-32-22-17-19-26-42-38(32)50)55-41(52)33(23-18-20-27-46(53)30(3)47)44-39(51)34-28-54-40(45-34)31-21-15-16-24-35(31)48/h15-16,21,24,28-29,32-33,36,48,53H,4-14,17-20,22-23,25-27H2,1-3H3,(H,42,50)(H,43,49)(H,44,51) |

Clave InChI |

PIFYJYLXAXDUEB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCNC1=O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la nocardimicina E implica varios pasos, comenzando con la preparación de intermediarios clave. El proceso generalmente incluye la formación de un anillo beta-lactámico, que es un componente estructural crucial del compuesto. Las condiciones de reacción a menudo implican el uso de catalizadores y reactivos específicos para facilitar la formación del anillo beta-lactámico y otros grupos funcionales .

Métodos de Producción Industrial: La producción industrial de nocardimicina E se logra principalmente mediante fermentación microbiana. Las especies de Nocardia se cultivan en condiciones controladas para producir el compuesto en cantidades significativas. Los avances en la ingeniería genética también se han utilizado para mejorar el rendimiento y la diversidad estructural de la nocardimicina E y los compuestos relacionados .

Análisis De Reacciones Químicas

Tipos de Reacciones: La nocardimicina E sufre diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Las reacciones de reducción específicas para la nocardimicina E están menos documentadas.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes Reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.

Catalizadores: Como paladio sobre carbono para reacciones de hidrogenación.

Productos Principales:

Nocardicina A: Formada a través de la oxidación de la nocardicina C.

Nocardicina G: Un precursor que se puede convertir en nocardicina E o F.

Aplicaciones Científicas De Investigación

La nocardimicina E tiene varias aplicaciones de investigación científica, incluyendo:

Química: Utilizada como un compuesto modelo para estudiar los antibióticos beta-lactámicos y sus mecanismos de resistencia.

Biología: Investigada por sus propiedades antimicrobianas contra diversas cepas bacterianas.

Medicina: Explorada por su posible uso en el tratamiento de infecciones causadas por bacterias productoras de beta-lactamasa.

Mecanismo De Acción

La nocardimicina E ejerce sus efectos inhibiendo la síntesis de la pared celular en las bacterias. Se une a las proteínas de unión a la penicilina, que son esenciales para la reticulación de las cadenas de peptidoglicano en la pared celular bacteriana. Esta inhibición conduce al debilitamiento de la pared celular y, en última instancia, a la lisis de la célula bacteriana . Los objetivos moleculares incluyen varias proteínas de unión a la penicilina, y las vías involucradas son las relacionadas con la biosíntesis de la pared celular .

Compuestos Similares:

Nocardicina A: Otro antibiótico beta-lactámico monocíclico con similar resistencia a la beta-lactamasa.

Nocardicina B: Estructuralmente similar pero con diferentes grupos funcionales.

Nocardicina G: Un precursor en la biosíntesis de la nocardimicina E.

Singularidad: La nocardimicina E es única debido a sus características estructurales específicas, como la presencia de un grupo hidroxímino y su resistencia a la beta-lactamasa. Esto la hace particularmente valiosa en el tratamiento de infecciones causadas por bacterias productoras de beta-lactamasa .

Comparación Con Compuestos Similares

Nocardicin A: Another monocyclic beta-lactam antibiotic with similar resistance to beta-lactamase.

Nocardicin B: Structurally similar but with different functional groups.

Nocardicin G: A precursor in the biosynthesis of nocardimicin E.

Uniqueness: Nocardimicin E is unique due to its specific structural features, such as the presence of a hydroxyimino group and its resistance to beta-lactamase. This makes it particularly valuable in the treatment of infections caused by beta-lactamase-producing bacteria .

Q & A

Q. What are the key methodologies for identifying and characterizing Noccardimicin E in natural product extracts?

To identify and characterize this compound, researchers should prioritize spectroscopic techniques such as NMR (for structural elucidation), mass spectrometry (for molecular weight and fragmentation patterns), and HPLC (for purity assessment). Comparative analysis with known databases (e.g., Natural Products Atlas) and validation via synthetic standards are critical. Ensure data reproducibility by documenting solvent systems, instrument parameters, and calibration protocols. For comprehensive reporting, follow guidelines that emphasize transparency in experimental conditions and statistical validation of results .

Q. How can researchers optimize the isolation and synthesis of this compound from microbial sources?

Isolation protocols should begin with fermentation optimization (e.g., media composition, pH, temperature) to maximize yield. Chromatographic techniques (e.g., column chromatography, preparative TLC) are essential for purification. For synthesis, retrosynthetic analysis guided by the compound’s biosynthetic pathway (e.g., polyketide synthase systems) can inform route design. Include negative controls (e.g., solvent-only extracts) to rule out contamination. Statistical tools like Design of Experiments (DoE) may streamline parameter optimization .

Q. What are the standard assays for evaluating this compound’s bioactivity, and how should controls be designed?

Use in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) with positive controls (e.g., known antibiotics) and vehicle controls (e.g., DMSO). For dose-response studies, apply nonlinear regression models to calculate IC50 values. Ensure biological replicates (n ≥ 3) and blinded analysis to minimize bias. Document adherence to ethical guidelines for cell or animal studies, including approval identifiers and compliance with NIH reporting standards .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s mechanism of action across studies?

Contradictory findings (e.g., varying target affinities) may arise from differences in assay conditions, cell lines, or compound purity. Address these by:

- Conducting systematic reviews to identify confounding variables .

- Replicating prior studies with standardized protocols (e.g., ATCC cell lines, uniform buffer systems).

- Applying orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts for pathway validation).

- Using meta-analysis to quantify heterogeneity across datasets .

Q. What advanced statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?

Employ Chou-Talalay synergy analysis (Combination Index) or Bliss independence models to quantify interactions. Use mixed-effects models to account for variability in biological replicates. For high-throughput screens, apply machine learning algorithms (e.g., random forests) to identify predictive variables. Validate findings with in vivo models (e.g., murine infection studies) and adjust for multiple comparisons using Benjamini-Hochberg correction .

Q. How can researchers integrate omics data (genomics, proteomics) to elucidate this compound’s biosynthetic pathways and host interactions?

Leverage LC-MS/MS-based metabolomics to map intermediates in biosynthesis. Pair with RNA-seq data from producing strains to correlate gene expression with metabolite profiles. For host-pathogen studies, use CRISPR-interference (CRISPRi) to silence candidate targets and assess phenotypic rescue. Public repositories (e.g., NCBI GEO, MetaboLights) should be mined for cross-study validation. Ensure data interoperability by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound’s ecological roles?

The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures questions are actionable. For example:

- Feasible: Can this compound’s ecological distribution be mapped via metagenomics?

- Novel: Does it inhibit quorum sensing in competing microbial communities?

The PICO framework (Population, Intervention, Comparison, Outcome) sharpens clinical hypotheses: - Population: Immunocompromised patients with fungal infections.

- Intervention: this compound-loaded nanoparticles.

- Comparison: Standard antifungals.

- Outcome: Reduction in fungal burden .

Methodological Best Practices

Q. How should researchers structure a manuscript to highlight this compound’s novel contributions while addressing limitations?

- Introduction : Frame the research gap (e.g., unmet needs in antimicrobial resistance).

- Methods : Detail experimental design, including randomization and blinding. Reference preprint protocols (e.g., bioRxiv) for transparency.

- Results : Use subheadings to separate bioactivity, synthesis, and omics data. Include raw data in supplementary materials.

- Discussion : Contrast findings with prior work, emphasizing novel mechanisms. Acknowledge limitations (e.g., in vitro-to-in vivo translatability) and propose validation steps .

Q. What strategies ensure ethical compliance and reproducibility in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.